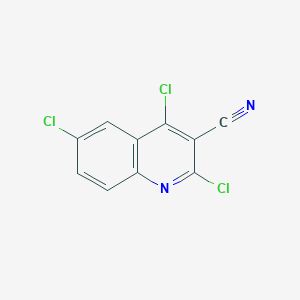

2,4,6-Trichloroquinoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H3Cl3N2 |

|---|---|

Molecular Weight |

257.5 g/mol |

IUPAC Name |

2,4,6-trichloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H3Cl3N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H |

InChI Key |

GLTSYMLDDWUIJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trichloroquinoline 3 Carbonitrile and Analogues

Direct Synthesis Approaches to Polychlorinated Quinoline-3-carbonitriles

Direct synthesis methods aim to construct the polychlorinated quinoline-3-carbonitrile scaffold in a limited number of steps. A prominent method in this category is the Vilsmeier-Haack reaction. niscpr.res.inniscpr.res.in This reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com

The Vilsmeier-Haack cyclization of acetanilides is a powerful tool for creating 2-chloro-3-formylquinolines, which are direct precursors to the target carbonitrile compounds. niscpr.res.inchemijournal.com The reaction proceeds by adding POCl₃ to the acetanilide (B955) in DMF at low temperatures, followed by heating. chemijournal.com The nature of the substituents on the starting acetanilide can significantly influence the reaction's efficiency. For instance, electron-donating groups on the N-arylacetamide generally lead to better yields and shorter reaction times. niscpr.res.in

To obtain the 3-carbonitrile functionality, the 3-formyl group of the synthesized 2-chloro-3-formylquinoline can be converted into a nitrile group. niscpr.res.in This transformation can be achieved in a single step using reagents like ceric ammonium (B1175870) nitrate (B79036) in aqueous ammonia (B1221849) at low temperatures. nih.gov

Recent advancements have focused on making this process more environmentally friendly. For example, carrying out the Vilsmeier-Haack cyclization in micellar media, such as cetyl trimethyl ammonium bromide (CTAB), sodium dodecyl sulphate (SDS), or Triton-X-100, has been shown to be effective, particularly for deactivated acetanilides. thieme-connect.com Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times. tandfonline.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-arylacetamides | POCl₃, DMF | 0-5°C then 90°C | 2-chloro-3-formylquinolines | niscpr.res.inchemijournal.com |

| Acetanilides | POCl₃, DMF, Micellar Media (CTAB, SDS, or Triton-X-100) | Reflux | 2-chloro-3-formylquinolines | thieme-connect.com |

| N-phenylacetamide | Silica-catalyzed, Microwave | Solvent-free | 2-chloro-3-formylquinoline | tandfonline.com |

Multi-Component Reactions in Quinoline-3-carbonitrile Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby offering high atom economy and procedural simplicity. rsc.org Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives. rsc.orgnih.gov

One such approach involves a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone like 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium acetate (B1210297). nih.gov This method allows for the construction of structurally diverse quinoline-3-carbonitrile scaffolds. nih.gov Another example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium acetate and acetic acid. mdpi.com

The Povarov reaction is another significant MCR used for synthesizing quinoline (B57606) derivatives, particularly tetrahydroquinolines, which can be subsequently oxidized to quinolines. iipseries.org These MCR-based strategies are valuable for rapidly generating libraries of quinoline compounds for various applications. rsc.org

Cyclization Strategies for Quinoline Ring Formation with Carbonitrile Functionality

The formation of the quinoline ring is a critical step in the synthesis of 2,4,6-trichloroquinoline-3-carbonitrile and its analogs. Various cyclization strategies have been employed to construct the quinoline core with the necessary carbonitrile group.

Friedländer-Type Condensations for Quinoline-3-carbonitrile Cores

The Friedländer synthesis is a classical and widely used method for quinoline synthesis. researchgate.netorganicreactions.org It involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. researchgate.netwikipedia.org The reaction can be catalyzed by acids or bases, or it can proceed thermally. organicreactions.orgacademie-sciences.fr

For the synthesis of quinoline-3-carbonitrile cores, a modification of the Friedländer reaction can be employed where a 2-aminobenzaldehyde (B1207257) is reacted with a compound containing an activated methylene (B1212753) group adjacent to a nitrile. This approach offers a direct route to the quinoline-3-carbonitrile scaffold. A notable advantage of the Friedländer synthesis is the variety of functional groups that can be tolerated on both reactants. rsc.org

Pfitzinger Reaction Analogues in the Context of Quinoline-3-carbonitrile Synthesis

The Pfitzinger reaction is another important named reaction for quinoline synthesis, which typically yields quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of isatin to an α-keto-acid, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.org

While the classic Pfitzinger reaction yields a carboxylic acid at the 4-position, variations of this reaction can be envisioned to introduce other functionalities. By using isatin analogs or modified reaction conditions, it may be possible to direct the synthesis towards quinoline-3-carbonitrile derivatives, although this is a less common application of the Pfitzinger reaction. researchgate.netijsr.net

Intramolecular Cyclization Pathways to Quinoline-3-carbonitriles

Intramolecular cyclization offers a powerful strategy for forming the quinoline ring. One such pathway involves the cyclization of substrates containing a conjugated alkyne and a pendant nitrile group. nih.gov Base-promoted tautomerization of the alkyne to its isomeric allene (B1206475) can facilitate this cyclization at ambient temperatures. nih.gov This method provides a novel route to fused pyridoheterocycles, including quinolines. nih.gov

Another approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which can be synthesized from the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. researchgate.net Refluxing these products in nitrobenzene (B124822) leads to the formation of 4-hydroxyquinoline-3-carbonitrile (B1351834) derivatives. researchgate.net

Halogenation and Further Functionalization of Quinoline-3-carbonitrile Precursors

Once the quinoline-3-carbonitrile core is synthesized, further functionalization, particularly halogenation, is necessary to arrive at this compound.

The Vilsmeier-Haack reaction on N-arylacetamides directly provides a chlorine atom at the 2-position of the quinoline ring. niscpr.res.inchemijournal.com Further chlorination at the 4- and 6-positions can be achieved through various halogenation methods. For instance, remote C-H halogenation of 8-substituted quinolines has been demonstrated using trihaloisocyanuric acid as a halogen source. rsc.org This metal-free protocol allows for regioselective halogenation at the C5-position. rsc.org While this specific example targets the C5 position, similar strategies could potentially be adapted for the C6 position.

The introduction of a chlorine atom at the 4-position can often be achieved by treating a 4-hydroxyquinoline (B1666331) precursor with a chlorinating agent like phosphorus oxychloride.

The formyl group at the 3-position of 2-chloro-3-formylquinolines serves as a versatile handle for further transformations. niscpr.res.in As mentioned earlier, it can be converted to a nitrile group. nih.gov Additionally, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups if desired. niscpr.res.in

| Strategy | Key Reactants/Precursors | Key Intermediates/Products | Reference |

|---|---|---|---|

| Direct Synthesis (Vilsmeier-Haack) | N-arylacetamides, POCl₃, DMF | 2-chloro-3-formylquinolines | niscpr.res.inchemijournal.com |

| Multi-Component Reaction | Aldehyde, ethyl cyanoacetate, cyclic ketone, ammonium acetate | Quinoline-3-carbonitrile derivatives | nih.gov |

| Friedländer Condensation | o-aminobenzaldehyde, compound with active methylene and nitrile | Quinoline-3-carbonitrile core | researchgate.net |

| Pfitzinger Reaction Analogue | Isatin analogues, carbonyl compounds | Quinoline derivatives | wikipedia.orgresearchgate.net |

| Intramolecular Cyclization | Alkynylheteroaromatic substrates with a cyano group | Fused pyridoheterocycles (including quinolines) | nih.gov |

| Halogenation | Quinoline precursors, halogenating agents (e.g., trihaloisocyanuric acid) | Halogenated quinolines | rsc.org |

Regioselective Chlorination Methodologies

Achieving a specific substitution pattern like the 2,4,6-trichloro arrangement is a significant chemical challenge. Regioselective halogenation strategies are crucial for selectively functionalizing the desired carbon atoms (C2, C4, and C6) on the quinoline scaffold, while leaving others untouched.

Researchers have developed metal-free protocols for the regioselective halogenation of quinoline derivatives. One such operationally simple method allows for the C5–H halogenation of various 8-substituted quinolines. rsc.org This reaction proceeds at room temperature using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source, achieving complete regioselectivity in most cases. rsc.org While this method targets the C5 position, it exemplifies the principle of directing group-assisted regiocontrol.

Another approach involves the activation of the quinoline ring as an N-oxide. A novel method has been developed for the regioselective C2-chlorination of quinoline N-oxides using a combination of triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as the chlorinating reagents. researchgate.net This technique provides the desired 2-chloro-N-heterocyclic products in satisfactory yields with high efficiency and selectivity across a broad range of substrates. researchgate.net The synthesis of the 2,4,6-trichloro derivative would necessitate a multi-step strategy, potentially starting with a pre-substituted aniline (B41778) to ensure the 6-chloro position, followed by cyclization and subsequent regioselective chlorination at the C2 and C4 positions, possibly via an N-oxide intermediate to direct the chlorination.

Microwave-Assisted Synthetic Protocols for Halogenated Quinolines

The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. frontiersin.org These advantages are particularly evident in the synthesis of complex heterocyclic systems like halogenated quinolines.

A significant advancement is seen in the microwave-assisted Friedländer synthesis, a classic method for quinoline formation. One study demonstrated that the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold, which proceeds in very poor yield over several days under conventional heating, can be completed in just 5 minutes in excellent yield using microwave irradiation. nih.gov In this optimized protocol, neat acetic acid serves as both a green solvent and an acid catalyst at 160 °C. nih.gov This rapid and efficient methodology is applicable to a diverse range of ketones. nih.gov

Microwave-assisted techniques have also been employed in the synthesis of quinoline-fused benzodiazepines, starting from 2-chloro-quinoline precursors. asianpubs.org This indicates the compatibility of microwave heating with halogenated quinoline scaffolds, providing an efficient and green protocol for further functionalization. asianpubs.org The efficiency of microwave-assisted synthesis is further highlighted in studies using promoters like ammonium chloride, where the microwave approach consistently outperforms conventional heating by improving yields and reducing reaction times from hours to minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating (Friedländer Synthesis) | Several Days | Very Poor | Organic solvent, acetic acid catalyst | nih.gov |

| Microwave-Assisted (Friedländer Synthesis) | 5 Minutes | Excellent | Neat acetic acid, 160 °C | nih.gov |

| Conventional Heating (NH4Cl promoter) | Hours | Good | Ammonium Chloride | researchgate.net |

| Microwave-Assisted (NH4Cl promoter) | Minutes | Excellent | Ammonium Chloride | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This involves the use of novel catalysts, safer solvents, and processes that minimize waste and energy consumption. benthamdirect.com

Catalytic Approaches in Quinoline-3-carbonitrile Synthesis

The synthesis of the quinoline-3-carbonitrile core structure is often achieved through multi-component reactions, which are greatly enhanced by the use of efficient catalysts. These catalysts facilitate key bond-forming steps, such as Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. acs.orgnih.gov

A variety of catalytic systems have been explored:

Nanocatalysts : Magnetic nanoparticles functionalized with sulfamic acid have been used as an environmentally safe and reusable solid acid catalyst for producing 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov These reactions, often conducted in ethanol, proceed rapidly (5–15 minutes) and in excellent yields (88–95%). The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. nih.gov

Lewis Acids : Niobium(V) chloride (NbCl5) has proven to be an available and inexpensive Lewis acid catalyst for the synthesis of quinolines from o-aminoaryl ketones and carbonyl compounds. researchgate.net When conducted in glycerol (B35011) as a green solvent, the reactions are fast (20–90 minutes) and produce high yields (76–98%). researchgate.net

Heterogeneous Catalysts : Mesolite, a type of zeolite, has been utilized as a catalyst for the one-pot synthesis of quinoline-3-carbonitrile derivatives, showcasing the utility of solid acid catalysts in these transformations.

Table 2: Catalytic Systems for the Synthesis of Quinoline-3-carbonitrile Analogues

| Catalyst | Reaction Type | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Fe3O4@PS-Arg MNPs | One-pot, three-component | Ethanol | 5–15 min | 88–95% | nih.gov |

| Niobium(V) chloride (NbCl5) | Condensation | Glycerol | 20–90 min | 76–98% | researchgate.net |

| Mesolite | One-pot synthesis | Not specified | Not specified | Not specified | oiccpress.com |

| ZnO/CNT | Friedländer Condensation | Solvent-free | Not specified | 24–99% | nih.gov |

Solvent and Reagent Optimization in Complex Quinoline Synthesis

The choice of solvent and reagents is paramount in developing sustainable synthetic protocols. Green chemistry principles advocate for the reduction or elimination of hazardous organic solvents. acs.org In complex syntheses, such as that of polysubstituted quinolines, optimization of these parameters can lead to significant improvements in both environmental impact and reaction efficiency. jocpr.com

One study systematically investigated the effect of various solvents in the NbCl5-catalyzed synthesis of quinolines. researchgate.net While solvents like n-hexane, CH2Cl2, and acetonitrile (B52724) gave low to moderate yields, a significant improvement was observed when using glycerol, especially at elevated temperatures (110-120 °C). researchgate.net Glycerol is considered an excellent green solvent due to its low toxicity, high boiling point, low vapor pressure, and derivation from renewable sources. researchgate.net

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. jocpr.com The microwave-assisted Friedländer synthesis using neat acetic acid is a prime example of this, where the reagent acts as both the catalyst and the reaction medium, eliminating the need for an additional organic solvent. nih.gov Similarly, catalyst-free and solvent-free conditions have been developed for synthesizing functionalized quinolines, further enhancing the eco-friendly nature of the process. jocpr.com The optimization of reaction conditions often involves balancing the choice of catalyst, solvent, and energy input to achieve the desired product with high yield and purity while adhering to the principles of sustainable chemistry. acs.org

Reactivity and Reaction Mechanisms of 2,4,6 Trichloroquinoline 3 Carbonitrile

Nucleophilic Aromatic Substitution (S_NAr) at Halogenated Positions

Nucleophilic aromatic substitution (S_NAr) is a principal reaction pathway for 2,4,6-trichloroquinoline-3-carbonitrile. This class of reaction involves the displacement of a halide by a nucleophile from an aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of this compound, the three chlorine atoms and, crucially, the cyano group at the C-3 position, render the quinoline (B57606) ring highly electrophilic and thus susceptible to nucleophilic attack. wikipedia.org

The general mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a tetrahedral, negatively charged intermediate (the Meisenheimer complex). libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electron-withdrawing substituents. The subsequent step involves the departure of the chloride ion, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Regioselectivity in S_NAr Reactions on the Quinoline Core

In polysubstituted systems like this compound, the question of which chlorine atom is preferentially replaced becomes critical. The regioselectivity of S_NAr reactions is governed by the relative stability of the potential Meisenheimer complex intermediates. The positions on the quinoline ring are not equally reactive. The C-2 and C-4 positions are particularly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate through resonance.

The powerful electron-withdrawing nitrile group at the C-3 position further enhances the electrophilicity of the adjacent C-2 and C-4 positions. Computational studies on analogous systems, such as 2,4-dichloroquinazolines, consistently show that substitution occurs preferentially at the 4-position. nih.gov This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C-4 compared to C-2. Therefore, in reactions with this compound, nucleophilic attack is expected to occur selectively at the C-4 position, followed by the C-2 position under more forcing conditions. The C-6 chlorine, being on the benzenoid ring and meta to the strongest activating groups, is considerably less reactive.

Table 1: Predicted Regioselectivity of S_NAr Reactions

| Position of Chlorine | Relative Reactivity | Rationale |

|---|---|---|

| C-4 | Highest | Activated by ring nitrogen (para) and C-3 nitrile group; forms the most stable Meisenheimer intermediate. nih.gov |

| C-2 | Intermediate | Activated by ring nitrogen (ortho) and C-3 nitrile group; intermediate stability is lower than C-4 attack. wuxiapptec.com |

Influence of Chlorine Substituents on Electrophilic and Nucleophilic Reactivity

Influence on Nucleophilic Reactivity:

Activation: All three chlorine atoms are electron-withdrawing through their inductive effect (-I effect). researchgate.net This effect pulls electron density from the ring, making it more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. wikipedia.org

Combined Effect: The nitrile group is a very strong electron-withdrawing group through both induction and resonance (-I, -M effects). Its presence significantly enhances the activation provided by the chlorine atoms, making the molecule highly reactive towards S_NAr reactions. masterorganicchemistry.com The cumulative effect of these four electron-withdrawing groups creates a strongly electrophilic quinoline system.

Influence on Electrophilic Reactivity:

Deactivation: For a molecule to undergo electrophilic aromatic substitution (EAS), it must possess an electron-rich aromatic ring capable of attacking an electrophile. masterorganicchemistry.com The chlorine and nitrile substituents, being strongly electron-withdrawing, severely deactivate the quinoline ring towards EAS. libretexts.org They remove electron density, making the ring nucleophilicity extremely low. youtube.com Consequently, electrophilic substitution on this compound is highly unfavorable and would require exceptionally harsh reaction conditions, if it proceeds at all.

Transformations Involving the Nitrile Group (–CN)

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. researchgate.net In this compound, the carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds first to a primary amide (2,4,6-trichloroquinoline-3-carboxamide) and, upon further heating, to a carboxylic acid (2,4,6-trichloroquinoline-3-carboxylic acid). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would yield (2,4,6-trichloroquinolin-3-yl)methanamine.

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgBr) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocyclic rings. researchgate.net

These transformations provide pathways to a diverse range of derivatives, significantly expanding the synthetic utility of the parent molecule.

Electrophilic Substitution Reactions on the Quinoline Ring System

As discussed in section 3.1.2, the quinoline ring system of this compound is strongly deactivated towards electrophilic attack. The combined electron-withdrawing power of three chlorine atoms and a nitrile group makes the ring highly electron-poor. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under normal conditions. masterorganicchemistry.comlibretexts.org An electrophile, being electron-deficient itself, will be repelled by the positively polarized aromatic system. youtube.com Therefore, this class of reaction is not a synthetically viable pathway for the further functionalization of this compound.

Mechanistic Investigations of Key Transformations

Mechanistic studies, often supported by computational chemistry, provide deeper insight into the reactivity and selectivity observed in reactions of complex molecules. For this compound, mechanistic investigations primarily focus on the highly favorable S_NAr reactions and subsequent cyclization pathways. researchgate.net

The mechanism of S_NAr involves the formation of the key Meisenheimer intermediate. libretexts.org The rate and regioselectivity are determined by the energy barrier to the formation of this intermediate and its relative stability. For this specific quinoline, density functional theory (DFT) calculations would likely confirm that the transition state leading to the intermediate from attack at the C-4 position is lower in energy than that for attack at C-2 or C-6, corroborating the observed regioselectivity. nih.gov

Proposed Reaction Pathways for Annulation and Cyclization

A significant application of substituted quinoline-3-carbonitriles is their use as precursors in annulation and cyclization reactions to build fused heterocyclic systems. These reactions often begin with an S_NAr reaction, followed by an intramolecular transformation involving the nitrile group.

A common strategy involves reacting the chloroquinoline with a binucleophile—a molecule containing two nucleophilic centers. For instance, reaction with a compound like guanidine (B92328) hydrochloride in the presence of a base can lead to a pyrimido[4,5-b]quinoline derivative. researchgate.net

Proposed Pathway:

Initial S_NAr: The first step is a regioselective S_NAr reaction where one of the amino groups of the binucleophile displaces the most reactive chlorine atom (at C-4 or C-2).

Intramolecular Cyclization: The resulting intermediate now possesses a nucleophilic group positioned to attack the electrophilic carbon of the nitrile group. An intramolecular nucleophilic addition to the nitrile occurs.

Tautomerization/Aromatization: The cyclic intermediate then undergoes tautomerization or a similar rearomatization process to yield the stable, fused heterocyclic product.

Such domino or tandem reactions, where a single set of reagents leads to the formation of multiple bonds and a complex ring system, are highly efficient in synthetic chemistry. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichloroquinazolines |

| Meisenheimer complex |

| 2,4,6-Trichloroquinoline-3-carboxamide |

| 2,4,6-Trichloroquinoline-3-carboxylic acid |

| (2,4,6-Trichloroquinolin-3-yl)methanamine |

| Guanidine hydrochloride |

Computational and Theoretical Studies of 2,4,6 Trichloroquinoline 3 Carbonitrile

Quantum Chemical Characterization of the Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic architecture of 2,4,6-Trichloroquinoline-3-carbonitrile. These methods provide a detailed understanding of the molecule's stability, reactivity, and electronic properties by solving the Schrödinger equation with various levels of approximation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of quinoline (B57606) derivatives. dergipark.org.tr For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine its optimized 3D structure, vibrational frequencies, and a host of electronic parameters. nih.govresearchgate.net These calculations provide the most stable geometric configuration of the molecule by finding the minimum energy state on the potential energy surface. dergipark.org.tr The accuracy of DFT methods allows for the reliable prediction of molecular properties, making it a precious tool for understanding the behavior of complex organic molecules. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net For quinoline derivatives, FMO analysis provides crucial insights into their electronic properties and potential for charge transfer within the molecule. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -8.43 | -3.81 | 4.62 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -9.01 | -4.52 | 4.49 |

| Example Quinoline Derivative QD4 | -2.79 | 0.61 | 3.40 |

Note: The data in this table is for illustrative purposes, showing representative values for other quinoline derivatives as found in the literature. nih.gov The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of molecules. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. wolfram.com

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org Green areas represent regions of neutral potential. wolfram.com For this compound, an MEP map would reveal the electron-rich areas around the nitrogen atom of the quinoline ring and the cyano group, and electron-deficient areas influenced by the electron-withdrawing chlorine atoms. researchgate.net This analysis is crucial for predicting non-covalent interactions and identifying reactive sites. chemrxiv.orgrjptonline.org

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can reveal subtle flexibilities, such as the rotation of substituent groups. Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its structural flexibility and interactions with its environment, such as solvent molecules or biological targets. mdpi.com

MD simulations have been effectively used to study various quinoline derivatives to understand their binding modes and stability within the active sites of enzymes. researchgate.netnih.gov For instance, simulations can establish the stability of interactions between a quinoline-based inhibitor and a target protein, which is crucial in drug design. mdpi.comnih.gov This approach allows researchers to observe the dynamic behavior of the ligand-protein complex, providing a more realistic model than static docking studies. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound. By integrating data from DFT, FMO, and MEP analyses, a comprehensive reactivity profile of the molecule can be constructed.

FMO theory, in particular, helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net The distribution of the HOMO would indicate the likely sites for reaction with electrophiles, while the distribution of the LUMO would highlight the sites susceptible to reaction with nucleophiles. In the case of this compound, the strong electron-withdrawing effects of the three chlorine atoms and the nitrile group significantly influence the electronic distribution of the quinoline ring system, thereby dictating its reactivity towards different chemical reagents.

Development and Application of Quantum Chemical Methods for Complex Systems

The application of quantum chemical methods extends to understanding the behavior of this compound in complex systems. This includes studying its interactions with solvents, its potential to form metal complexes, or its binding affinity to biological macromolecules. researchgate.netnih.gov

For example, combining DFT with continuum solvation models allows for the accurate prediction of molecular properties in different solvents. nih.gov Furthermore, when studying interactions with large biological systems like proteins, a combination of quantum mechanics and molecular mechanics (QM/MM) methods can be employed. These multi-scale approaches treat the most critical part of the system (e.g., the quinoline ligand and the active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using less computationally expensive molecular mechanics. This allows for the study of reaction mechanisms and binding energies in a computationally feasible manner. mdpi.comnih.gov

2,4,6 Trichloroquinoline 3 Carbonitrile As a Versatile Synthetic Building Block

Utilization in the Construction of Fused Heterocyclic Systems

The strategic arrangement of reactive sites on 2,4,6-trichloroquinoline-3-carbonitrile makes it an excellent precursor for the synthesis of fused polycyclic heteroaromatic systems. The vicinal placement of the nitrile group and the C4-chloro substituent is particularly suited for annulation reactions, where a new ring is built onto the quinoline (B57606) core.

One of the primary applications is in the synthesis of pyrazolo[4,3-c]quinolines. The reaction with hydrazine hydrate proceeds via an initial nucleophilic substitution of the highly reactive C4-chlorine by the hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This sequence leads directly to the formation of the pyrazole ring fused to the quinoline scaffold. nih.govresearchgate.netmdpi.com Similarly, substituted hydrazines can be employed to introduce diversity at the N1 position of the resulting pyrazole ring. rsc.org

Another important class of fused systems derived from this scaffold are pyrimido[4,5-b]quinolines. semanticscholar.orgnih.govbenthamdirect.com These are typically constructed by reacting the quinoline precursor with binucleophiles such as amidines or guanidine (B92328). The reaction mechanism involves sequential nucleophilic displacement of the chlorine atoms and cyclization involving the nitrile group, leading to the formation of a fused pyrimidine ring. The specific reaction conditions and the nature of the binucleophile can be modulated to control the final structure of the pyrimidoquinoline system.

The reactivity of the chloro substituents and the nitrile group enables the construction of various other fused heterocycles, expanding the range of accessible molecular frameworks for further chemical and biological investigation.

| Fused System | Reagent(s) | Key Reaction Type | Resulting Scaffold |

| Pyrazoloquinolines | Hydrazine Hydrate | Nucleophilic Substitution / Intramolecular Cyclization | Pyrazolo[4,3-c]quinoline |

| Pyrimidoquinolines | Amidines, Guanidine | Sequential Nucleophilic Substitution / Cyclization | Pyrimido[4,5-b]quinoline |

| Triazoloquinolines | Sodium Azide, followed by cyclization | Nucleophilic Substitution / Cyclization | Triazolo[4,3-c]quinoline |

Derivatization Strategies for Structural Diversity via Functional Group Interconversions

The generation of structural diversity from this compound is readily achieved through functional group interconversion (FGI), a strategy that involves converting one functional group into another. ub.edudocsity.comimperial.ac.ukorganic-chemistry.org The molecule possesses four distinct functional handles: three chlorine atoms at positions 2, 4, and 6, and a nitrile group at position 3.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, with the reactivity being highest at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen. gacariyalur.ac.inmasterorganicchemistry.comyoutube.com This allows for the selective or sequential replacement of the chloro groups with a wide variety of nucleophiles. arkat-usa.orgresearchgate.net

Amination: Reaction with primary or secondary amines introduces diverse amino substituents.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

Thiolation: Reaction with thiols or thiolates provides access to thioethers.

By carefully controlling the reaction conditions (temperature, stoichiometry, and base), it is possible to achieve selective substitution at one or more positions, providing a powerful tool for creating a library of analogs with varied electronic and steric properties.

Transformations of the Nitrile Group: The nitrile (cyano) group is a versatile functional group that can be converted into several other important moieties. ebsco.comchemistrysteps.comlibretexts.orgopenstax.orglibretexts.org

Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile first to a primary amide (-CONH₂) and upon further reaction to a carboxylic acid (-COOH). libretexts.org This introduces acidic or hydrogen-bond donor/acceptor capabilities into the molecule.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgvanderbilt.edu This transformation introduces a basic and flexible linker at the 3-position.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous workup. openstax.orglibretexts.org

These derivatization strategies allow for the extensive modification of the this compound core, enabling the fine-tuning of its physicochemical properties.

| Functional Group | Reagent Class | Resulting Functional Group |

| Chloro (-Cl) | Amines (R₂NH) | Amino (-NR₂) |

| Chloro (-Cl) | Alkoxides (RO⁻) | Alkoxy (-OR) |

| Chloro (-Cl) | Thiolates (RS⁻) | Thioether (-SR) |

| Nitrile (-CN) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ | Aminomethyl (-CH₂NH₂) |

Design Principles for Novel Quinoline-Based Scaffolds in Chemical Space Exploration

The design of novel bioactive molecules often relies on the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.gov The quinoline ring is a classic example of such a scaffold, forming the core of numerous pharmaceuticals. nih.goveurekaselect.comorientjchem.org this compound serves as an ideal starting point for exploring the chemical space around this privileged structure. mdpi.combiosolveit.deresearchgate.netcam.ac.uk

The core design principle lies in the molecule's trifunctional, orthogonal reactivity. The three chlorine atoms and the nitrile group act as versatile handles that can be addressed with different chemical transformations. The differential reactivity of the C2, C4, and C6 positions allows for a programmed, stepwise synthesis of derivatives. For instance, the C4-chloro is generally the most reactive towards nucleophiles, followed by the C2-chloro, with the C6-chloro being the least reactive. This hierarchy enables selective functionalization.

By combining this selective SNAr chemistry with the diverse transformations of the nitrile group, a vast and complex library of compounds can be generated from a single, readily accessible starting material. This approach, central to diversity-oriented synthesis, allows chemists to systematically map the structure-activity relationship (SAR) of quinoline-based compounds. cam.ac.uk The substituents introduced can modulate key properties such as:

Steric Profile: Introducing bulky or flexible groups to probe the binding pocket of a biological target.

Electronic Properties: Adding electron-donating or electron-withdrawing groups to alter the molecule's polarity and reactivity.

Solubility and Lipophilicity: Modifying the molecule to improve its pharmacokinetic profile.

This systematic exploration enables the efficient navigation of chemical space to identify novel quinoline-based scaffolds with optimized biological activity and drug-like properties.

Application in the Synthesis of Complex Organic Architectures

Beyond simple derivatization, this compound is a valuable building block for constructing more complex organic architectures, particularly through the use of multicomponent reactions (MCRs). nih.govtcichemicals.commdpi.com MCRs are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials, offering high efficiency and atom economy. purdue.edu

For example, a three-component reaction could involve this compound, an amine, and a third reactant. The amine could first displace the C4-chloro group. The newly introduced amino group could then participate in a subsequent reaction with the third component, while the nitrile group remains available for a final cyclization step. Such strategies allow for the rapid assembly of highly substituted, polycyclic systems that would otherwise require lengthy, linear synthetic sequences. researchgate.net

The use of this building block in tandem with modern synthetic methodologies like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) further expands its utility. The chloro substituents can serve as handles for introducing aryl, heteroaryl, or alkyl groups, enabling the construction of intricate, three-dimensional molecules. These complex architectures are often sought in drug discovery and materials science for their unique conformational and electronic properties.

Future Directions in Research on 2,4,6 Trichloroquinoline 3 Carbonitrile Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2,4,6-trichloroquinoline-3-carbonitrile is dominated by its three chloro-substituents, which are expected to be susceptible to a range of transformations. Future research should focus on the selective functionalization of these positions and the activation of the otherwise inert C-H bonds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the quinoline (B57606) ring, particularly at the C2 and C4 positions, are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. researchgate.net Research on related chloroazines, such as 2,4,6-trichloro-1,3,5-triazine, has demonstrated the feasibility of sequential and regioselective substitution by controlling reaction conditions. researchgate.netresearchgate.net A systematic exploration of SNAr reactions with various nucleophiles (O-, N-, and S-based) could yield a diverse library of mono-, di-, and tri-substituted quinolines. The relative reactivity of the C2, C4, and C6 positions is a key area for investigation, with the C2 and C4 positions expected to be significantly more reactive than the C6 position on the benzene (B151609) ring portion. researchgate.netmdpi.com

Transition-Metal Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a powerful tool for creating C-C, C-N, and C-O bonds. Future studies should explore the application of palladium, copper, and nickel catalysts to selectively functionalize the C-Cl bonds of this compound. Reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Ullmann couplings could be employed to introduce a wide array of functional groups, including aryl, alkyl, alkynyl, and amino moieties. A key challenge and research focus will be achieving regioselectivity between the three C-Cl bonds.

| Reaction Type | Target Position(s) | Potential Catalytic System | Potential Reactants/Reagents | Research Goal |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Base-mediated (e.g., K2CO3, NaH) | Alcohols, Amines, Thiols | Selective substitution and library synthesis |

| Suzuki Coupling | C2, C4, C6 | Pd(PPh3)4, SPhos-Pd-G3 | Aryl/alkyl boronic acids | Synthesis of C-C linked biaryls |

| Buchwald-Hartwig Amination | C2, C4, C6 | Pd2(dba)3 / Xantphos | Primary/secondary amines | Synthesis of amino-quinolines |

| C-H Arylation | C5, C7, C8 | Pd(OAc)2, Cu(OAc)2 | Aryl halides, Aryl boronic acids | Regioselective functionalization of the carbocyclic ring |

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding molecular properties and predicting reactivity. researchgate.netarabjchem.org For a molecule as complex as this compound, computational modeling can provide crucial insights to guide synthetic efforts, saving time and resources.

Reactivity Prediction: DFT calculations can be used to determine the electronic structure of the molecule, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov These parameters are critical for predicting the most likely sites for nucleophilic and electrophilic attack. For instance, calculating the LUMO coefficients and atomic charges on the carbon atoms bonded to chlorine can help predict the regioselectivity of SNAr reactions. nih.gov This approach has been successfully used to explain the high regioselectivity of SNAr at the C4 position of 2,4-dichloroquinazolines. nih.gov

Mechanism Elucidation and Catalyst Design: Computational modeling can elucidate the mechanisms of complex catalytic reactions, such as C-H activation and cross-coupling. researchgate.net By calculating the energy profiles of possible reaction pathways, researchers can identify the most favorable mechanism and the rate-determining step. This understanding can then be used to optimize reaction conditions or design more efficient catalysts tailored for specific transformations on the this compound scaffold.

In Silico Screening: The physicochemical properties of virtual libraries of derivatives can be calculated to predict their potential for specific applications. dntb.gov.ua Properties such as the HOMO-LUMO gap, which relates to electronic properties and chemical reactivity, can be assessed for novel materials design. nih.gov

| Computational Method | Calculated Properties | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), Atomic Charges | Predicting sites of nucleophilic/electrophilic attack and reaction regioselectivity. nih.gov |

| Time-Dependent DFT (TD-DFT) | Excited state energies, Theoretical UV-Vis spectra | Designing derivatives with specific photophysical properties for materials science. rsc.org |

| Transition State Theory | Activation energy barriers, Reaction energy profiles | Elucidating reaction mechanisms and guiding catalyst optimization. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, Solvation effects | Understanding intermolecular interactions and the role of the solvent. arabjchem.org |

Development of Sustainable Synthetic Methodologies for Halogenated Quinolines

The synthesis and functionalization of highly halogenated aromatic compounds often involve harsh reagents, toxic solvents, and metal catalysts, posing environmental concerns. tandfonline.com Future research should prioritize the development of green and sustainable methods for the synthesis and derivatization of this compound and other halogenated quinolines. nih.gov

Metal-Free Catalysis: There is a growing interest in replacing heavy metal catalysts with more abundant and less toxic alternatives or with metal-free systems. rsc.org For instance, metal-free protocols for the regioselective C-H halogenation of quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acid have been developed. rsc.orgrsc.org Similar strategies could be explored for C-H functionalization reactions, reducing reliance on palladium and rhodium.

Green Solvents and Conditions: The exploration of alternative reaction media, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of synthetic processes. tandfonline.com Additionally, solvent-free reaction conditions and the use of energy-efficient technologies like microwave irradiation or ultrasonication are promising avenues for developing more sustainable protocols. tandfonline.comresearchgate.net

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the reactants into the final product. C-H activation is an excellent example of an atom-economical process as it avoids the use of pre-installed leaving groups. nih.gov Designing one-pot, multi-component reactions (MCRs) is another powerful strategy to improve efficiency and reduce waste. tandfonline.com

Expanding the Chemical Space and Functionalization of Quinoline-3-carbonitrile Derivatives

The ultimate goal of developing synthetic methodologies for this compound is to generate novel molecules with unique properties and functions. The strategic functionalization of this scaffold can lead to a vast expansion of its accessible chemical space.

Core Functionalization: As detailed in section 6.1, the three chlorine atoms serve as versatile handles for introducing a wide range of substituents through SNAr and cross-coupling reactions. This will allow for the systematic modification of the electronic and steric properties of the quinoline core.

Nitrile Group Transformations: The carbonitrile group at the C3 position is a key functional handle that can be converted into other valuable functionalities. researchgate.net Future research should explore:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide, which can then participate in further coupling reactions.

Reduction: Reduction of the nitrile to a primary amine, providing a new site for derivatization.

Cycloadditions: Participation of the nitrile in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

Hybrid Molecule Synthesis: The functionalized quinoline core can be linked to other pharmacophores or functional motifs to create hybrid molecules. By installing appropriate linkers at the C2, C4, or C6 positions, the this compound scaffold can serve as a central hub for constructing complex molecular architectures with potentially synergistic properties.

| Position | Initial Group | Potential Transformation | Resulting Functional Group | Potential Follow-up Chemistry |

|---|---|---|---|---|

| C2, C4, C6 | -Cl | Suzuki Coupling | -Aryl, -Alkyl | Further functionalization of the new substituent |

| C2, C4, C6 | -Cl | Buchwald-Hartwig | -NHR, -NR2 | Amide coupling, N-alkylation |

| C3 | -CN | Acid/Base Hydrolysis | -COOH, -CONH2 | Esterification, Amide coupling (e.g., EDC/HOBt) |

| C3 | -CN | Reduction (e.g., LiAlH4) | -CH2NH2 | Reductive amination, Acylation |

| C3 | -CN | Reaction with NaN3 | -Tetrazole | N-alkylation of the tetrazole ring |

| C5, C7, C8 | -H | Directed C-H Activation | -Aryl, -Alkyl, etc. | Access to novel substitution patterns |

Q & A

Q. What are the common synthetic routes for preparing 2,4,6-Trichloroquinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves chlorination of quinoline precursors using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A multi-step approach may include:

Cyclization : Formation of the quinoline core via Friedländer or Gould-Jacobs reactions.

Chlorination : Sequential introduction of chlorine atoms at positions 2, 4, and 6 using chlorinating agents under reflux conditions (60–100°C).

Cyanidation : Introduction of the carbonitrile group at position 3 via nucleophilic substitution or metal-catalyzed cross-coupling.

Optimization strategies:

- Temperature Control : Excessively high temperatures during chlorination can lead to side products; maintaining 70–80°C improves selectivity .

- Catalyst Use : Lewis acids like AlCl₃ enhance reaction efficiency in cyanidation steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yields .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm chlorination patterns. For example, deshielded protons near electron-withdrawing groups (e.g., Cl, CN) appear downfield .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with trichlorinated quinoline derivatives .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in multi-chlorinated systems .

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities from incomplete chlorination .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Pharmaceutical Probes : Serves as a scaffold for kinase inhibitors due to its planar aromatic structure and electron-deficient sites, enabling π-π stacking with ATP-binding pockets .

- Material Science : Acts as a precursor for luminescent polymers; the carbonitrile group facilitates cross-linking in conjugated systems .

- Catalysis : Anchors transition metals (e.g., Pd, Cu) in heterogeneous catalysis for C–C coupling reactions .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test binary solvent mixtures (e.g., toluene/DMF) to balance reactivity and solubility. DMF enhances nucleophilicity in cyanidation but may require dilution to prevent polymerization .

- Catalyst Recycling : Immobilized catalysts (e.g., SiO₂-supported POCl₃) reduce waste and improve turnover numbers (TONs) in chlorination steps .

- Byproduct Analysis : Use LC-MS to identify dimers or dechlorinated derivatives. Adjust stoichiometry (e.g., 3.2 eq Cl⁻ per quinoline ring) to suppress oligomerization .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Systematic Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with incremental modifications (e.g., Cl → F substitution) to identify critical functional groups .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to discern trends in cytotoxicity or enzyme inhibition .

Q. What methodological approaches are recommended for studying the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kᵈ) in real time using immobilized protein targets .

- Molecular Dynamics (MD) Simulations : Predicts binding modes and stabilizes interactions (e.g., halogen bonding with His residues) using software like GROMACS .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Crystal Analysis : Use SHELXL to refine twinned datasets and correct for overlapping diffraction patterns .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths and angles .

- Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for similar quinoline derivatives to validate unusual geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.